4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
CAS No.: 78033-18-8
Cat. No.: VC20747991
Molecular Formula: C9H16N4O2
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78033-18-8 |
---|---|
Molecular Formula | C9H16N4O2 |
Molecular Weight | 212.25 g/mol |
IUPAC Name | 5,6-diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C9H16N4O2/c1-5(2)4-13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,10-11H2,1-3H3 |
Standard InChI Key | VULNACCPMCVPGE-UHFFFAOYSA-N |
SMILES | CC(C)CN1C(=C(C(=O)N(C1=O)C)N)N |
Canonical SMILES | CC(C)CN1C(=C(C(=O)N(C1=O)C)N)N |
Chemical Properties and Structural Characteristics
Basic Chemical Information
4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione is characterized by its specific molecular formula C₉H₁₆N₄O₂ and a molecular weight of 212.25 g/mol . The compound features a pyrimidine ring with two carbonyl groups at positions 2 and 6, amino groups at positions 4 and 5, an isobutyl substituent at position 3, and a methyl group at position 1. This unique arrangement of functional groups contributes to its chemical behavior and potential biological activities.
Structural Features
The structure of 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione can be conceptualized as a derivative of uracil, a naturally occurring pyrimidine nucleobase. The key structural features include:
-
A pyrimidine ring system serving as the core structure
-
Two carbonyl groups creating a dione functionality at positions 2 and 6
-
Two amino groups at adjacent positions (4 and 5) that can participate in hydrogen bonding
-
An isobutyl substituent that contributes hydrophobicity
-
A methyl group attached to a nitrogen atom in the ring system
These structural elements likely influence the compound's solubility, reactivity, and potential interactions with biological systems.
Nomenclature and Identification
Systematic and Common Names
The compound is known by several synonyms in chemical literature and databases:
-
4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione (systematic name)
-
1-isobutyl-3-methyl-5,6-diamino uracil
-
5,6-Diamino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione
-
5,6-Diamino-3-Methyl-1-(2-Methylpropyl)-2,4(1H,3H)-pyrimidinedione
-
2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-3-methyl-1-(2-methylpropyl)-
Registry Information
The compound is registered with several identification numbers in chemical databases:
These identifiers are essential for researchers to accurately reference and locate the compound in various chemical databases and literature.
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
TRC | D416365 | 500mg | $485 |
TRC | D416365 | 2g | $1,425 |
TRC | D416365 | 10g | $2,080 |
Biosynth Carbosynth | FD11319 | 10g | $2,200 |
American Custom Chemicals Corporation | CHM0011336 | 20g | $2,310 |
Table 1: Commercial pricing for 4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione (as of December 16, 2021)
This pricing information indicates that the compound is a relatively specialized chemical with moderate to high cost, suggesting its production may involve complex synthetic procedures or limited demand in the market.
Synthesis Methods and Chemical Reactions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume